N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a triazoloquinoxaline derivative characterized by:
- Core structure: A fused [1,2,4]triazolo[4,3-a]quinoxaline system with a ketone group at position 1.
- Substituents: An o-tolyloxy (2-methylphenoxy) group at position 4 of the triazoloquinoxaline core. An acetamide side chain substituted with a 2,4-dimethoxyphenyl group. This combination of electron-donating methoxy groups and a lipophilic o-tolyloxy moiety may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-16-8-4-7-11-21(16)36-25-24-29-30(26(33)31(24)20-10-6-5-9-18(20)28-25)15-23(32)27-19-13-12-17(34-2)14-22(19)35-3/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVTGAKWBDSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and o-tolyl isocyanate, which undergo a series of reactions such as cyclization, acylation, and condensation under controlled conditions. Specific catalysts, solvents, and temperatures are used to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazoloquinoxaline-Based Acetamides
(a) N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Key Differences: Substituent on phenyl ring: 4-Chlorophenyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating) in the target compound. Core modification: A methyl group at position 1 of the triazoloquinoxaline, absent in the target compound.
- Implications :
(b) N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Key Differences: Lacks the methyl group at position 1 of the triazoloquinoxaline core. Retains the 4-chlorophenyl acetamide substitution.
- Implications :
(c) 2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide ()
- Key Differences: Core structure: Tetrahydroquinoxaline instead of triazoloquinoxaline. Substituents: Dual methoxyphenoxy groups on both the core and acetamide.
- Implications: The tetrahydroquinoxaline core may confer greater conformational flexibility. Methoxy groups enhance solubility but may reduce lipophilicity compared to the target compound’s o-tolyloxy group .
Quinazoline and Related Derivatives
(a) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Key Differences: Core: Quinazoline-2,4-dione vs. triazoloquinoxaline. Substituents: Dichlorophenylmethyl and dioxo groups.
- Dichlorophenyl groups may increase cytotoxicity but reduce metabolic stability .
(b) 3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one ()
- Key Differences :
- Core: Quinazolin-4-one with a triazole-thione side chain.
- Substituents: Varied aryl groups on the triazole ring.
- Implications :
Substituent-Driven Property Comparisons
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound belonging to the triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinoxaline core with various functional groups that enhance its biological properties. The structural formula can be represented as follows:
Key Functional Groups:
- Methoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Tolyl group : May enhance binding affinity to specific targets.
- Triazoloquinoxaline core : Known for its role in enzyme inhibition and receptor modulation.
The biological activity of this compound involves interaction with specific molecular targets including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites or allosteric sites of target enzymes.
- Receptor Modulation : Altering receptor activity and downstream signaling pathways.
Anticancer Activity
Research has indicated that triazoloquinoxaline derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7), indicating potent anticancer activity.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Research Findings : In vivo models showed a reduction in inflammation markers when treated with this compound compared to control groups.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens:
- Study Results : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
